Benzylthiourea;chloromethanesulfonic acid
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Overview
Description
Benzylthiourea;chloromethanesulfonic acid is a compound formed by the combination of benzylthiourea and chloromethanesulfonic acid in a 1:1 ratio . Benzylthiourea is an organic compound with the molecular formula C8H10N2S , while chloromethanesulfonic acid is an organosulfur compound with the molecular formula CH3ClO3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzylthiourea;chloromethanesulfonic acid involves the reaction of benzylthiourea with chloromethanesulfonic acid. Benzylthiourea can be synthesized by the reaction of benzylamine with thiourea under acidic conditions . Chloromethanesulfonic acid is typically prepared by the chlorination of methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound would likely involve the large-scale synthesis of benzylthiourea and chloromethanesulfonic acid, followed by their combination in a controlled environment to ensure the correct stoichiometry and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzylthiourea;chloromethanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in benzylthiourea can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Potential use in biochemical assays and as a probe for studying sulfur-containing biomolecules.
Mechanism of Action
The mechanism of action of benzylthiourea;chloromethanesulfonic acid involves its interaction with various molecular targets. The sulfur atom in benzylthiourea can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and other cellular components . The chloromethanesulfonic acid moiety can act as a strong acid, facilitating protonation and subsequent chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Thiourea: Similar in structure but lacks the benzyl group.
Methanesulfonic acid: Similar in structure but lacks the chloromethyl group.
Benzylamine: Similar in structure but lacks the thiourea moiety.
Uniqueness
Benzylthiourea;chloromethanesulfonic acid is unique due to the presence of both the benzylthiourea and chloromethanesulfonic acid moieties, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
62845-94-7 |
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Molecular Formula |
C9H13ClN2O3S2 |
Molecular Weight |
296.8 g/mol |
IUPAC Name |
benzylthiourea;chloromethanesulfonic acid |
InChI |
InChI=1S/C8H10N2S.CH3ClO3S/c9-8(11)10-6-7-4-2-1-3-5-7;2-1-6(3,4)5/h1-5H,6H2,(H3,9,10,11);1H2,(H,3,4,5) |
InChI Key |
ZZBFWKGOXDTHOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)N.C(S(=O)(=O)O)Cl |
Origin of Product |
United States |
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